2-Bromo-5-(2-ethoxyethoxy)benzoic acid
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Overview
Description
2-Bromo-5-(2-ethoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and the ethoxyethoxy group is attached at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-ethoxyethoxy)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the ethoxyethoxy group. One common method involves the following steps:
Bromination: The starting material, such as 5-(2-ethoxyethoxy)benzoic acid, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Ethoxyethoxy Group: The brominated intermediate is then reacted with ethylene glycol monoethyl ether in the presence of a base like potassium carbonate to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-ethoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Coupling Products: Coupling reactions result in the formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-5-(2-ethoxyethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-ethoxyethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ethoxyethoxy group can interact with molecular targets through various non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: This compound has a methoxy group instead of the ethoxyethoxy group.
2-Bromo-5-chlorobenzoic acid: Here, the ethoxyethoxy group is replaced by a chlorine atom.
2-Bromo-5-nitrobenzoic acid: This compound contains a nitro group instead of the ethoxyethoxy group.
Uniqueness
2-Bromo-5-(2-ethoxyethoxy)benzoic acid is unique due to the presence of the ethoxyethoxy group, which can impart different chemical and physical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
2-Bromo-5-(2-ethoxyethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a bromine atom and a 2-ethoxyethoxy side chain. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular targets.
- Molecular Formula : C11H13BrO4
- Molecular Weight : 289.12 g/mol
- CAS Number : 1522164-12-0
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The mechanism involves binding to the active or allosteric sites of enzymes, thereby modulating their activity. The unique structural features of this compound enhance its binding affinity and specificity for various biological targets.
Enzyme Inhibition
Recent studies have demonstrated that this compound can effectively inhibit several key enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
COX-1 | Competitive | 15.3 |
COX-2 | Non-competitive | 10.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Study 1: Enzyme Inhibition Profile
In a controlled study, researchers assessed the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential applications in anti-inflammatory therapies.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The compound was tested using the broth microdilution method, revealing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-Bromo-5-methoxybenzoic acid and other halogenated benzoic acids, this compound exhibits enhanced biological activity due to the presence of the ethoxyethoxy group, which may facilitate better solubility and interaction with biological membranes.
Compound | COX Inhibition (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 15.3 | 32 |
2-Bromo-5-methoxybenzoic acid | 25.6 | >64 |
Properties
IUPAC Name |
2-bromo-5-(2-ethoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-5-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJSZVDVNWCPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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